molecular formula C4H3BrN2O2S B13120589 6-Bromopyrimidine-4-sulfinicacid

6-Bromopyrimidine-4-sulfinicacid

Cat. No.: B13120589
M. Wt: 223.05 g/mol
InChI Key: WAFGYUJJJLRUBO-UHFFFAOYSA-N
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Description

6-Bromopyrimidine-4-sulfinicacid is a heterocyclic aromatic compound containing a bromine atom and a sulfinic acid group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrimidine-4-sulfinicacid typically involves the bromination of pyrimidine derivatives followed by the introduction of the sulfinic acid group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The sulfinic acid group can be introduced via sulfonation reactions using reagents like sulfur dioxide or sulfinic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyrimidine precursors. The process typically includes bromination, sulfonation, and purification steps to achieve the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrimidine-4-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromopyrimidine-4-sulfinicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromopyrimidine-4-sulfinicacid involves its interaction with various molecular targets. The bromine atom and sulfinic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

    5-Bromopyrimidine: Similar in structure but lacks the sulfinic acid group.

    6-Chloropyrimidine-4-sulfinicacid: Similar but with a chlorine atom instead of bromine.

    Pyrimidine-4-sulfinicacid: Lacks the bromine atom.

Uniqueness: 6-Bromopyrimidine-4-sulfinicacid is unique due to the presence of both the bromine atom and the sulfinic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse applications in various fields .

Properties

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

IUPAC Name

6-bromopyrimidine-4-sulfinic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-3-1-4(10(8)9)7-2-6-3/h1-2H,(H,8,9)

InChI Key

WAFGYUJJJLRUBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Br)S(=O)O

Origin of Product

United States

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